molecular formula C20H16FNO6S B11472424 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11472424
M. Wt: 417.4 g/mol
InChI Key: RYHDWRRJCIRGKC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a fluorinated phenyl ring, and a methoxybenzenesulfonamide group

Preparation Methods

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. The resulting product is then reduced with lithium tetrahydridoaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate undergoes further reactions to introduce the fluorinated phenyl and methoxybenzenesulfonamide groups, resulting in the final compound.

Chemical Reactions Analysis

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease processes .

Comparison with Similar Compounds

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide can be compared with other compounds containing the benzodioxole moiety, such as:

Properties

Molecular Formula

C20H16FNO6S

Molecular Weight

417.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H16FNO6S/c1-25-18-8-2-13(21)10-20(18)29(23,24)22-14-3-5-15(6-4-14)28-16-7-9-17-19(11-16)27-12-26-17/h2-11,22H,12H2,1H3

InChI Key

RYHDWRRJCIRGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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